molecular formula C12H12O3 B1609420 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one CAS No. 426250-36-4

4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one

Cat. No. B1609420
M. Wt: 204.22 g/mol
InChI Key: KZHWXVVQAXXHQS-UHFFFAOYSA-N
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Description

4-Ethyl-7-hydroxy-8-methyl-2H-chromen-2-one is a chemical compound with the molecular formula C12H12O3 . It has a molecular weight of 204.23 g/mol . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one is 1S/C12H12O3/c1-3-8-6-11(14)15-12-7(2)10(13)5-4-9(8)12/h4-6,13H,3H2,1-2H3 . Its InChI key is KZHWXVVQAXXHQS-UHFFFAOYSA-N . The compound’s canonical SMILES is CCC1=CC(=O)OC2=C1C=CC(=C2C)O .


Physical And Chemical Properties Analysis

4-Ethyl-7-hydroxy-8-methyl-2H-chromen-2-one has a molecular weight of 204.22 g/mol . It has a computed XLogP3-AA value of 2.3 , indicating its lipophilicity. The compound has one hydrogen bond donor count and three hydrogen bond acceptor counts . Its exact mass and monoisotopic mass are both 204.078644241 g/mol . The topological polar surface area is 46.5 Ų , and it has a heavy atom count of 15 .

properties

IUPAC Name

4-ethyl-7-hydroxy-8-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-3-8-6-11(14)15-12-7(2)10(13)5-4-9(8)12/h4-6,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHWXVVQAXXHQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415799
Record name 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one

CAS RN

426250-36-4
Record name 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
7
Citations
CY Li, IW Lo, YP Hsueh, YM Chung… - Israel Journal of …, 2019 - Wiley Online Library
… The compound which was identified as 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one (1) was isolated from nature for the first time. Moreover, the investigation on the remaining part of …
Number of citations: 8 onlinelibrary.wiley.com
O Galayev, Y Garazd, M Garazd, R Lesyk - European Journal of Medicinal …, 2015 - Elsevier
A series of novel 7-hydroxy-8-methyl-coumarins with indole, pyrimidine, pyrazole, pyran, tetrazolo[1,5-a]pyrimidine, pyrimido[1,2-a]benzimidazol, 2-oxo-1,2-dihydropyridine and …
Number of citations: 25 www.sciencedirect.com
M Yahyaoui, J Bouajila, S Cazaux, M Abderrabba - Phytomedicine, 2018 - Elsevier
Background Thymelaea hirsuta L. is a medicinal plant endemic to Tunisia, commonly used for its biological properties in traditional medicinal. Purpose This study reports, to the best of …
Number of citations: 32 www.sciencedirect.com
X Worowounga, R Rahmani, AF Namkona… - International Journal of …, 2022 - hindawi.com
Manilkara mabokeensis Aubrév is a tree that belongs to the Sapotaceae family, native to the tropical forest in Latin America, Asia, Australia, and Africa. The bark of this species is used …
Number of citations: 2 www.hindawi.com
J Ayadi, M Debouba, R Rahmani, J Bouajila - Molecules, 2023 - mdpi.com
… ; 7,8-dihydroxy-2,2-dimethylchromane-6-carboxylic acid; trans-cinnamic acid; 3,4-dihydroxy-benzoic acid methyl ester; 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one; α-cyano-4-…
Number of citations: 6 www.mdpi.com
ZH Foda - 2015 - search.proquest.com
Protein kinases, as key cellular pathway regulators, are known drivers of cancer and have been successfully targeted with drugs to treat patients with certain types of cancers. However, …
Number of citations: 3 search.proquest.com
CY Li - 高雄醫學大學天然藥物研究所博士班學位論文, 2019 - airitilibrary.com
… foliicola, include one coumarin type compound, 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one 2 was isolated from nature for the first time, one benzaldehyde 3, and ten 2,5-…
Number of citations: 0 www.airitilibrary.com

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